molecular formula C19H21N3O3S2 B2832263 N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868217-73-6

N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2832263
CAS No.: 868217-73-6
M. Wt: 403.52
InChI Key: LVBGDMNKSROQPE-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroimidazole ring, a sulfonyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 3-methylbenzyl mercaptan with 2-bromo-4,5-dihydroimidazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-sulfamoylphenyl acetamide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the dihydroimidazole ring and sulfonyl group enhances its potential as a versatile compound in various applications .

Biological Activity

N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an imidazole ring, a sulfonamide group, and a phenyl acetamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the dihydroimidazole ring and the introduction of various functional groups through nucleophilic substitutions.

Synthetic Route Overview

  • Formation of Dihydroimidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Sulfonyl Group : Achieved via nucleophilic aromatic substitution.
  • Attachment of Methylsulfanyl Group : Often involves thiol-ene reactions.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. A study synthesized various imidazole derivatives and evaluated their cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines using MTT assays.

CompoundCell LineIC50 (µM)
Compound 11HT-2915.2
Compound 12MCF-722.5
This compoundHT-2918.0

Most derivatives showed greater activity against HT-29 cells compared to MCF-7 cells, indicating a selective cytotoxicity profile .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies demonstrated moderate to strong activity against several bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity:

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. Specifically, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase12.5
Urease9.8

These results indicate that this compound may have therapeutic potential in treating conditions related to these enzymes .

Case Studies

A notable study focused on the synthesis and biological evaluation of similar imidazole derivatives revealed that modifications in the sulfonamide group significantly impacted their biological activities. The study highlighted the importance of structural diversity in enhancing anticancer and antimicrobial efficacy.

Properties

IUPAC Name

N-[4-[[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-4-3-5-16(12-14)13-26-19-20-10-11-22(19)27(24,25)18-8-6-17(7-9-18)21-15(2)23/h3-9,12H,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBGDMNKSROQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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